molecular formula C8H16O4 B8390963 (R)-3,4,4-Trimethoxytetrahydro-2H-pyran

(R)-3,4,4-Trimethoxytetrahydro-2H-pyran

Cat. No.: B8390963
M. Wt: 176.21 g/mol
InChI Key: ZJQDQFFQNQUHHT-SSDOTTSWSA-N
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Description

(R)-3,4,4-Trimethoxytetrahydro-2H-pyran is a chiral tetrahydropyran derivative of high interest in synthetic and medicinal chemistry research. The tetrahydropyran (THP) ring is a privileged scaffold frequently encountered in natural products and bioactive molecules, known to contribute to properties such as metabolic stability and enhanced binding affinity . The specific stereochemistry of the (R)-enantiomer makes this compound a valuable chiral building block or intermediate for the asymmetric synthesis of complex target molecules. While the exact biological profile and research applications of this compound are subject to ongoing investigation, its structure suggests significant potential. Tetrahydro-2H-pyran cores are present in compounds studied for a range of pharmacological activities, including as anticancer agents and treatments for neurological disorders . The methoxy substituents on the ring may influence the compound's electronic properties and conformational stability, which can be critical for intermolecular interactions in biological systems. Researchers can utilize this chemical to develop novel synthetic methodologies, construct libraries for biological screening, or as a precursor in the total synthesis of natural products. This product is provided for research use only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

(3R)-3,4,4-trimethoxyoxane

InChI

InChI=1S/C8H16O4/c1-9-7-6-12-5-4-8(7,10-2)11-3/h7H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

ZJQDQFFQNQUHHT-SSDOTTSWSA-N

Isomeric SMILES

CO[C@@H]1COCCC1(OC)OC

Canonical SMILES

COC1COCCC1(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

A. Methoxy-Substituted Analogs

  • (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol (): Contains two methoxy groups at the 4,4-positions and a hydroxylallyl substituent. The hydroxyl group introduces hydrogen-bonding capacity, enhancing water solubility relative to the fully methoxylated target .
  • 4,4-Dimethoxy Derivatives (e.g., , compound 72):
    • Substituted with a 4-methoxyphenyl group and a methyl group.
    • Bulky aryl substituents increase steric hindrance, affecting ring conformation and reaction selectivity. For example, compound 72’s coupling constants in NMR (J = 9.5–10.5 Hz) suggest distinct axial-equatorial arrangements compared to smaller substituents .

B. Non-Methoxy Substituents

  • 4-(2-Aminoethyl)tetrahydro-2H-pyran (CAS 65412-03-5, ): Features an aminoethyl group, introducing basicity (pKa ~10–11) and ionic interactions. Higher water solubility (Log S = -1.2) compared to methoxy analogs due to the amine’s protonation capability. However, BBB permeability is lower (BBB score = 0.55) than lipophilic methoxy derivatives .
  • Tetrahydro-2,2,6-trimethyl-2H-pyran ():
    • Methyl groups at 2,2,6-positions create a highly hydrophobic profile (LogP = 2.35, density = 0.822 g/cm³).
    • Boiling point (132.6°C) is lower than methoxy-substituted pyrans due to reduced polarity .

C. Hydroxyl and Carboxylic Acid Derivatives

  • (2R,3R,4S,5R)-2-(((2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol ():
    • Multiple hydroxyl groups enable extensive hydrogen bonding, increasing solubility (e.g., GI absorption: low) but reducing membrane permeability.
    • Contrasts with the target compound’s methoxy groups, which prioritize lipophilicity and metabolic stability .
  • Tetrahydro-2H-pyran-3-carboxylic acid (CAS 873397-34-3, ):
    • A carboxylic acid substituent introduces acidity (pKa ~4–5) and ionic character, enabling salt formation.
    • Similarity score (0.93) to the target compound highlights structural overlap but divergent reactivity (e.g., participation in esterification vs. etherification) .

Preparation Methods

Epoxidation-Methylation Sequence

A widely cited method involves a two-step process starting from 4-methoxy-3,6-dihydro-2H-pyran (Figure 1):

Step 1: Epoxidation

  • Reagents : m-Chloroperbenzoic acid (mCPBA) in methanol.

  • Conditions : 0°C for 5 hours.

  • Outcome : Forms 4,4-dimethoxytetrahydro-2H-pyran-3-ol via epoxide intermediate.

Step 2: Methylation

  • Reagents : Sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature.

  • Outcome : Methylation of the hydroxyl group yields racemic 3,4,4-trimethoxytetrahydro-2H-pyran .

Reaction Scheme:

Limitations :

  • Produces racemic mixture.

  • Requires resolution for enantiopure (R)-isomer.

Enzymatic Kinetic Resolution

To obtain the (R)-enantiomer, enzymatic resolution of intermediates is employed, inspired by methods for related dihydropyrans:

Substrate : Racemic 2-acetoxymethyl-3,4-dihydro-2H-pyran .
Enzyme : Porcine pancreatic lipase (PPL) in phosphate buffer (pH 7.6) with acetone.
Conditions :

  • Extended reaction time (4 days) with incremental PPL addition.

  • Yields (R)-2-acetoxymethyl-3,4-dihydro-2H-pyran in >99% enantiomeric excess (ee).

Subsequent Steps :

  • Hydrolysis of the acetate group with KOH.

  • Oxidation of the resulting alcohol to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde .

  • Adaptation of this pathway could enable access to (R)-3,4,4-trimethoxytetrahydro-2H-pyran via methylation.

Optimization and Challenges

Racemate Resolution Techniques

MethodConditionsEfficiency (ee)Reference
EnzymaticPPL, pH 7.6, acetone>99%
Chiral ChromatographyChiralpak AD-RH column, MeOH/ACN/H₂O95–98%

Yield Comparison of Methylation Methods

EntryBaseMethylating AgentSolventYield (%)
1NaHMeITHF68
2K₂CO₃(CH₃O)₂SO₂DMF54

Industrial-Scale Considerations

  • Catalyst Recycling : Immobilized PPL reduces enzyme costs.

  • Continuous Flow Systems : Fixed-bed reactors minimize byproduct formation.

  • Cost Analysis : Enzymatic resolution adds ~20% to production costs vs. racemic synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-3,4,4-Trimethoxytetrahydro-2H-pyran, and how are stereochemical outcomes controlled?

  • Methodological Answer : The synthesis often involves cyclization of substituted diols or epoxides under acidic or catalytic conditions. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., copper(II)–bisphosphine systems) are employed to favor the (R)-configuration. Diastereoselectivity can be optimized by adjusting reaction temperature and solvent polarity . NMR and MS are critical for confirming stereochemistry and purity .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) identifies stereochemical assignments, while mass spectrometry (EI/CI) confirms molecular weight. Coupling constants in NMR (e.g., JJ-values) help distinguish diastereomers. Purity is assessed via HPLC with chiral stationary phases or GC-MS for volatile derivatives .

Q. What are the primary safety considerations when handling this compound in the lab?

  • Methodological Answer : The compound is classified under GHS Category 1 for severe eye irritation. Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with inert absorbents and disposed of via hazardous waste protocols. Storage requires airtight containers in cool, dry conditions to prevent decomposition .

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound be optimized using computational modeling?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state energies to identify optimal catalysts (e.g., chiral copper complexes). Retrosynthetic AI tools (e.g., Template_relevance models) propose feasible routes by analyzing reaction databases, prioritizing steps with high stereoselectivity and yield .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For ambiguous MS fragments, isotopic labeling or tandem MS/MS clarifies fragmentation pathways. Comparative analysis with known analogs in databases (e.g., PubChem) aids in structural confirmation .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in drug discovery?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH) identify degradation products via LC-MS. Acidic conditions may hydrolyze methoxy groups, while basic conditions could open the pyran ring. Stabilizers like antioxidants (e.g., BHT) or lyophilization improve shelf life for in vivo studies .

Q. What role does this compound play in structure-activity relationship (SAR) studies for glycosidase inhibitors?

  • Methodological Answer : The methoxy groups enhance lipophilicity and binding to enzyme active sites. Modifications at the 2-position (e.g., introducing aryl groups) are tested for inhibitory potency using kinetic assays (IC₅₀ measurements). Molecular docking simulations guide rational design of analogs with improved affinity .

Data Analysis and Experimental Design

Q. How should researchers address low yields in scale-up synthesis of this compound?

  • Methodological Answer : Conduct DoE (Design of Experiments) to optimize catalyst loading, solvent volume, and reaction time. Continuous flow reactors improve heat/mass transfer compared to batch processes. Impurity profiling via LC-MS identifies side reactions (e.g., over-oxidation) for mitigation .

Q. What analytical techniques differentiate between (R)- and (S)-enantiomers in complex mixtures?

  • Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak®) separates enantiomers. Polarimetry or circular dichroism (CD) provides optical activity data. X-ray crystallography of diastereomeric salts (e.g., tartrate derivatives) offers definitive stereochemical proof .

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